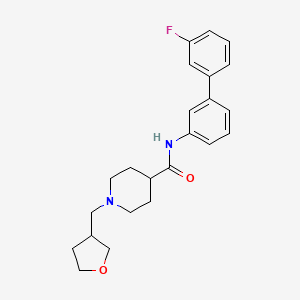![molecular formula C17H15BrN2O2 B5158578 N-[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]-2-methylpropanamide](/img/structure/B5158578.png)
N-[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]-2-methylpropanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]-2-methylpropanamide, also known as BMB, is a chemical compound that has been extensively studied for its potential applications in scientific research. BMB is a benzoxazole derivative that has been shown to have a wide range of biochemical and physiological effects, making it a valuable tool for studying various biological processes.
作用機序
N-[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]-2-methylpropanamide inhibits the activity of PARP by binding to the catalytic domain of the enzyme. This prevents PARP from repairing DNA damage, leading to the accumulation of DNA damage and ultimately cell death. This compound also inhibits the production of inflammatory cytokines, leading to a reduction in inflammation. The exact mechanism of this compound's anti-tumor properties is still under investigation, but it is thought to be related to its ability to induce cell death in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. This compound has been shown to induce apoptosis (programmed cell death) in cancer cells, reduce inflammation, and inhibit the activity of PARP. This compound has also been shown to have neuroprotective properties, making it a potential therapeutic agent for neurodegenerative diseases. This compound has been shown to have a low toxicity profile, making it a safe tool for scientific research.
実験室実験の利点と制限
One of the main advantages of N-[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]-2-methylpropanamide is its potency and specificity. This compound is a potent inhibitor of PARP and has been shown to have anti-inflammatory and anti-tumor properties. This compound has also been shown to have a low toxicity profile, making it a safe tool for scientific research. One of the limitations of this compound is its high cost, which may limit its use in some research settings. Additionally, this compound's mechanism of action may not be fully understood, which may limit its use in certain experiments.
将来の方向性
There are several future directions for research on N-[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]-2-methylpropanamide. One direction is to further investigate its anti-tumor properties and potential use in cancer therapy. Another direction is to investigate its neuroprotective properties and potential use in neurodegenerative diseases. Additionally, there is a need for further research on the mechanism of action of this compound and its potential use in other biological processes. Overall, this compound has shown great potential as a tool for scientific research and has many exciting future directions for exploration.
合成法
The synthesis of N-[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]-2-methylpropanamide involves several steps. The first step is the preparation of 2-bromoaniline, which is then reacted with salicylic acid to form 2-(2-bromophenyl)-1,3-benzoxazole. The final step involves the reaction of 2-(2-bromophenyl)-1,3-benzoxazole with 2-methylpropanoyl chloride to form this compound. The synthesis of this compound has been optimized to yield high purity and high yield.
科学的研究の応用
N-[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]-2-methylpropanamide has been widely used in scientific research due to its unique properties. This compound has been shown to be a potent inhibitor of the enzyme poly(ADP-ribose) polymerase (PARP), which is involved in DNA repair. This makes this compound a valuable tool for studying DNA damage and repair mechanisms. This compound has also been shown to have anti-inflammatory properties, making it a potential therapeutic agent for inflammatory diseases. Additionally, this compound has been shown to have anti-tumor properties, making it a potential candidate for cancer therapy.
特性
IUPAC Name |
N-[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]-2-methylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15BrN2O2/c1-10(2)16(21)19-11-7-8-15-14(9-11)20-17(22-15)12-5-3-4-6-13(12)18/h3-10H,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBCHHJZJRPPLHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=CC2=C(C=C1)OC(=N2)C3=CC=CC=C3Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3,5-dioxo-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-en-4-yl)-2-phenylacetamide](/img/structure/B5158503.png)
![N-(3-chloro-4-methoxyphenyl)-N'-[2-(4-methoxyphenyl)ethyl]ethanediamide](/img/structure/B5158510.png)
![3-chloro-N-cyclopentyl-4-{[1-(3-furylmethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5158532.png)
![allyl 2-[(2-methoxybenzoyl)amino]-3-(4-nitrophenyl)acrylate](/img/structure/B5158534.png)
![4-butoxy-N-(1-{[(4-methylphenyl)amino]carbonyl}-2-phenylvinyl)benzamide](/img/structure/B5158538.png)
![3-benzyl-5-{4-[(4-nitrobenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5158552.png)
![4-[(4-benzyl-1-piperidinyl)carbonothioyl]-N,N-dimethylaniline](/img/structure/B5158553.png)

![2-(4-chloro-3-methylphenoxy)-N-[2-(4-methoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]acetamide](/img/structure/B5158564.png)
![ethyl 1-[(4-methyl-3-nitrophenyl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B5158573.png)
![1-chloro-4-[2-(4-methoxyphenoxy)ethoxy]-2-methylbenzene](/img/structure/B5158574.png)
![N-({1-[2-(4-fluorophenyl)ethyl]-3-piperidinyl}methyl)-N,N',N'-trimethylsuccinamide](/img/structure/B5158583.png)

![N-(2-iodophenyl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]acetamide](/img/structure/B5158590.png)